Benzyl (2,4-difluorophenyl)carbamate

Description

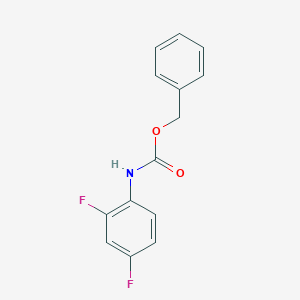

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474649 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-18-1 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl (2,4-difluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Benzyl (2,4-difluorophenyl)carbamate, an important intermediate in synthetic organic chemistry. This document consolidates available data on its chemical structure, physical characteristics, and synthetic methodologies. Furthermore, it contextualizes its potential biological relevance based on the broader class of carbamate compounds.

Core Chemical Properties

This compound, with the CAS number 112434-18-1, is a white to off-white solid.[1] Its core structure consists of a benzyl alcohol moiety linked through a carbamate group to a 2,4-difluoroaniline ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties such as boiling point and density are predicted values based on computational models.

| Property | Value | Source |

| CAS Number | 112434-18-1 | [1] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [1] |

| Molecular Weight | 263.2 g/mol | [1] |

| Boiling Point | 312.1 ± 42.0 °C (Predicted) | N/A |

| Density | 1.329 ± 0.06 g/cm³ (Predicted) | N/A |

| Flash Point | 142.6 ± 27.9 °C (Predicted) | N/A |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | N/A |

Spectral Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.43 (br s, 1H), 7.51–7.66 (m, 1H), 7.24–7.46 (m, 6H), 7.01–7.12 (m, 1H), 5.15 (s, 2H).

LCMS (ESI, pos. ion): Calculated for C₁₄H₁₁F₂NO₂: 263.1; Found: 286.1 (M+Na)⁺.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 2,4-difluoroaniline with benzyl chloroformate. This reaction is a standard procedure for the formation of a carbamate linkage.

General Synthesis Protocol:

-

Reactants: 2,4-difluoroaniline and benzyl chloroformate.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Base: Pyridine.

-

Procedure: To a solution of 2,4-difluoroaniline in dichloromethane, pyridine is added. The mixture is stirred, and benzyl chloroformate is added dropwise. The reaction is typically stirred at room temperature for several hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The resulting residue is then partitioned between an organic solvent (such as ethyl acetate) and a weak acid solution (such as aqueous potassium bisulfate) to remove the pyridine. The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as hexanes.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively documented in publicly available literature. However, the carbamate functional group is a well-known pharmacophore. Carbamates are recognized as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

The general mechanism of action for carbamate-based AChE inhibitors involves the carbamylation of a serine residue within the active site of the enzyme. This process renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of cholinergic receptors. While organophosphates cause irreversible inhibition, carbamates are typically reversible inhibitors.

Some fluorinated benzyl carbamates have been investigated for their potential as kinase inhibitors and as intermediates in the synthesis of antibiotics like linezolid. The presence of the difluorophenyl moiety in this compound suggests it may serve as a precursor for compounds with potential activity in these or related areas.

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic routes. While comprehensive experimental data on all its physical properties are not yet available, the existing information provides a solid foundation for its use in research and development. Its structural similarity to other biologically active carbamates suggests potential applications in medicinal chemistry, warranting further investigation into its specific biological effects.

References

An In-depth Technical Guide to Benzyl (2,4-difluorophenyl)carbamate

CAS Number: 112434-18-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (2,4-difluorophenyl)carbamate, a fluorinated carbamate derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its chemical and physical properties, detailed synthesis protocols, and explores its potential, though currently limited, biological significance.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 112434-18-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [1][2] |

| Molecular Weight | 263.24 g/mol | [2] |

| Predicted Boiling Point | 312.1 ± 42.0 °C | [1] |

| Predicted Density | 1.329 ± 0.06 g/cm³ | [1] |

| Predicted Flash Point | 142.6 ± 27.9 °C | [1] |

Analytical Data

| Spectrum Type | Key Data Points |

| ¹H NMR (400MHz, DMSO-d6) | δ 9.43 (br s, 1H), 7.51–7.66 (m, 1H), 7.24–7.46 (m, 6H), 7.01–7.12 (m, 1H), 5.15 (s, 2H)[1] |

| LCMS (ESI, pos. ion) | Calculated for C₁₄H₁₁F₂NO₂: 263.1; Found: 286.1 (M+Na)⁺[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base. Several variations of this procedure have been reported.

Method 1: Synthesis using Pyridine as a base

-

Reactants: 2,4-difluoroaniline, benzyl chloroformate, pyridine, dichloromethane.[1]

-

Procedure:

-

To a solution of 2,4-difluoroaniline (7.0 mL, 70.0 mmol) in 100 mL of dichloromethane, add pyridine (11 mL, 0.14 mol).[1]

-

Stir the reaction mixture at ambient temperature.[1]

-

Slowly add benzyl chloroformate (11.9 mL, 83.4 mmol).[1]

-

Continue stirring at ambient temperature for 1.5 hours.[1]

-

Concentrate the reaction mixture under vacuum.[1]

-

Partition the residue between ethyl acetate and a potassium bisulfate solution.[1]

-

Separate the organic layer, dry it with magnesium sulfate, filter, and concentrate under vacuum.[1]

-

Crystallize the resulting material from hexanes to yield the final product.[1]

-

Method 2: Alternative workup

-

Reactants: 2,4-difluoroaniline, benzyl chloroformate, pyridine, dichloromethane.[1]

-

Procedure:

-

Add 2,4-difluoroaniline (4.62 mL, 45.4 mmol) and pyridine (7.40 mL, 91 mmol) to a 250-mL round-bottomed flask containing dichloromethane (103 mL).[1]

-

Stir the solution at room temperature and add benzyl chloroformate (8.15 mL, 54.5 mmol) dropwise via an addition funnel.[1]

-

Stir the mixture at room temperature overnight.[1]

-

Pour the mixture into water and extract with dichloromethane.[1]

-

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information specifically detailing the biological activity and mechanism of action of this compound (CAS 112434-18-1).

Carbamates as a chemical class are known to be used in the development of pharmaceuticals and agrochemicals.[4] Some carbamate derivatives function as insecticides by inhibiting the enzyme acetylcholinesterase. However, it is not confirmed that this compound shares this specific mechanism.

A structurally related compound, Benzyl (2,4-difluoro-3-formylphenyl)carbamate, is noted as an intermediate in the synthesis of potential kinase modulators, with some compounds in that series showing activity in inhibiting the proliferation of Ras mutant cell lines.[4] It is important to emphasize that this activity is not directly attributed to this compound.

Given the absence of specific studies on its biological effects, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Applications in Research and Development

This compound primarily serves as a chemical intermediate in organic synthesis. The presence of the difluorophenyl group and the carbamate linkage makes it a potentially useful building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Carbamate derivatives are recognized for their role in modern drug synthesis, including as intermediates for HIV-integrase inhibitors.[5]

Conclusion

This compound is a readily synthesizable chemical compound with well-defined physical and chemical properties. While its direct biological activity and mechanism of action are not yet characterized in publicly accessible literature, its structural features suggest its potential as a valuable intermediate for the development of novel therapeutic agents and other advanced materials. Further investigation into the biological effects of this compound is warranted to fully understand its potential applications in drug development and other scientific fields.

References

- 1. echemi.com [echemi.com]

- 2. Benzyl (2,4-difluorophenyl) Carbamate - 95% Purity, Cas No: 112434-18-1, Molecular Weight: 263.2 G/mol, C14h11f2no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. This compound [chemdict.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

Unraveling the Biological Role of Benzyl (2,4-difluorophenyl)carbamate: An In-depth Technical Overview

For Immediate Release

[City, State] – [Date] – While specific, in-depth research on the mechanism of action for Benzyl (2,4-difluorophenyl)carbamate remains limited in publicly available scientific literature, this technical guide consolidates current understanding by examining the activities of structurally similar carbamate compounds. This analysis provides a foundational perspective for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this molecule.

This compound is a chemical intermediate, and its direct biological activities are not extensively documented. However, the broader family of carbamate derivatives has been the subject of significant research, revealing a range of biological effects that may offer insights into the potential mechanisms of this specific compound.

Potential Mechanisms of Action Based on Related Carbamate Compounds

The carbamate functional group is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. Research on analogous compounds suggests several potential mechanisms of action for this compound.

Acetylcholinesterase Inhibition

A primary and well-documented mechanism for many carbamates is the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, carbamates increase the levels and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is the basis for the use of certain carbamates in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. The interaction typically involves the carbamylation of a serine residue within the active site of the enzyme.[4]

Kinase Modulation

Certain carbamate derivatives have been identified as modulators of protein kinases. For instance, related compounds have been investigated for their ability to inhibit specific kinases, such as the B-Raf V600E mutant protein kinase, which is implicated in several cancers.[5] This suggests that this compound could potentially exert its effects through the modulation of intracellular signaling pathways regulated by kinases.

Regulation of Apoptosis and Autophagy

Recent studies on aromatic carbamates have highlighted their neuroprotective properties, which are mediated through the enhancement of autophagy and the induction of the anti-apoptotic protein Bcl-2.[6] This mechanism involves the modulation of cellular pathways that control protein degradation and cell survival.

Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Some carbamate compounds have been shown to interact with this pathway. Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification genes, providing a protective effect against cellular damage.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane.

Experimental Workflow: Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Future Directions

The lack of specific data on the mechanism of action of this compound highlights a significant gap in the current scientific literature. Future research should focus on a comprehensive biological evaluation of this compound. Key areas of investigation would include:

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, including acetylcholinesterase and various protein kinases, to identify potential targets.

-

Cell-Based Assays: Evaluating the effects of the compound on cellular processes such as proliferation, apoptosis, and autophagy in various cell lines.

-

Signaling Pathway Analysis: Utilizing techniques like western blotting and reporter assays to elucidate the specific signaling pathways modulated by the compound.

-

In Vivo Studies: Assessing the pharmacological properties and efficacy of the compound in relevant animal models.

A deeper understanding of the molecular mechanisms underlying the activity of this compound could unlock its potential for the development of novel therapeutics.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

The Biological Versatility of Fluorinated Carbamates: A Technical Overview of Benzyl (2,4-difluorophenyl)carbamate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2,4-difluorophenyl)carbamate is a synthetic organic compound featuring a carbamate functional group flanked by a benzyl and a difluorophenyl moiety. While specific, comprehensive biological activity data for this precise molecule is not extensively documented in publicly available literature, its structural components are present in numerous biologically active compounds. This technical guide consolidates information on the known activities of structurally related molecules and the general biological roles of carbamates to infer the potential therapeutic applications and mechanisms of action for this compound. This document aims to provide a foundational resource for researchers interested in the potential screening and development of this and similar fluorinated carbamate compounds.

Introduction to Carbamates in Medicinal Chemistry

The carbamate group is a versatile structural motif extensively utilized in drug design and medicinal chemistry.[1] Carbamates are esters of carbamic acid and are known to participate in various biological processes. Their ability to act as mimics of the peptide bond, their relative stability, and the tunable nature of their substituents make them attractive for developing therapeutic agents.[1] Generally, carbamates are recognized for their role as insecticides through the inhibition of acetylcholinesterase.[2][3][4][5][6] This mechanism has been successfully translated to human therapeutics, particularly in the development of drugs for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a key treatment strategy.[7]

Inferred Biological Activity of this compound

Direct experimental data on the biological activity of this compound is sparse. However, by examining the activities of structurally analogous compounds, we can postulate several potential areas of biological relevance.

Anticholinesterase Activity

The carbamate moiety is a well-established pharmacophore for the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Carbamates act as "pseudo-irreversible" inhibitors by carbamylating the serine residue in the active site of the enzyme, leading to a temporary inactivation that is slower to reverse than the binding of the natural substrate, acetylcholine.[3][4] A study on a series of fluorinated benzyl carbamates of 4-aminosalicylanilides indicated their design as potential anticholinesterase agents.[8] This suggests that this compound may exhibit similar inhibitory properties.

Kinase Modulation

A structurally related compound, Benzyl (2,4-difluoro-3-formylphenyl)carbamate, has been cited in literature related to kinase modulation and the inhibition of Ras mutant cell line proliferation.[9] This points towards a potential role for this compound in cancer therapy, where kinase inhibitors are a major class of targeted agents. The difluorophenyl group is a common feature in modern kinase inhibitors, often contributing to enhanced binding affinity and metabolic stability.

Antifungal Activity

The 2,4-difluorophenyl group is a key structural feature in several potent azole antifungal agents. For instance, derivatives of 1-((biarylmethyl)methylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols have shown broad-spectrum antifungal activity.[10] The presence of this moiety in this compound suggests that it could be investigated for potential antifungal properties.

Other Potential Activities

-

Anti-inflammatory Activity: Related fluorinated benzyl carbamates have been designed with expected anti-inflammatory activity.[8]

-

Muscarinic Receptor Antagonism: Carbamates based on a 4,4'-difluorobenzhydrol scaffold have been identified as selective M1 muscarinic antagonists, suggesting a potential role in neurological disorders.[11][12]

The potential biological activities are summarized in the table below.

| Potential Biological Activity | Structural Basis for Inference | Potential Therapeutic Area | Relevant Citations |

| Anticholinesterase | Carbamate functional group; Fluorinated benzyl carbamates of 4-aminosalicylanilides | Alzheimer's Disease, Myasthenia Gravis | [7][8] |

| Kinase Inhibition | Benzyl (2,4-difluoro-3-formylphenyl)carbamate activity | Cancer | [9] |

| Antifungal | 2,4-difluorophenyl moiety present in known antifungals | Infectious Diseases | [10] |

| Anti-inflammatory | Design of related fluorinated benzyl carbamates | Inflammatory Disorders | [8] |

| M1 Muscarinic Antagonism | Activity of 4,4'-difluorobenzhydrol carbamates | Neurological Disorders | [11][12] |

Proposed Methodologies for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is required. A generalized workflow for the initial screening and characterization is proposed below.

General Synthesis Protocol

The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. A plausible synthetic route is the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base.

Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition

Given that carbamates are well-known acetylcholinesterase inhibitors, a primary hypothesis for the mechanism of action of this compound would be its interaction with this enzyme in cholinergic synapses. The diagram below illustrates this proposed mechanism.

In this pathway, this compound would inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine would result in enhanced stimulation of postsynaptic acetylcholine receptors.

Conclusion

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. [PDF] Mechanism of action of organophosphorus and carbamate insecticides. | Semantic Scholar [semanticscholar.org]

- 6. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 7. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Studies of Benzyl (2,4-difluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2,4-difluorophenyl)carbamate is a chemical compound with the molecular formula C₁₄H₁₁F₂NO₂ and a molecular weight of 263.24 g/mol .[1][2] This molecule belongs to the carbamate class of organic compounds, which are esters of carbamic acid. The presence of the difluorophenyl group suggests its potential for applications in medicinal chemistry and materials science, as fluorine substitution is a common strategy to modulate the physicochemical and biological properties of molecules. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical studies of this compound.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 2,4-difluoroaniline with benzyl chloroformate.[1]

Experimental Protocol: Synthesis of this compound[1]

To a solution of 2,4-difluoroaniline (1.0 equivalent) in dichloromethane (DCM), pyridine (2.0 equivalents) is added. The solution is stirred at room temperature, and benzyl chloroformate (1.2 equivalents) is added dropwise. The reaction mixture is stirred overnight at room temperature. Subsequently, the mixture is poured into water and extracted with DCM. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic and Physicochemical Properties

The characterization of this compound is supported by various spectroscopic techniques and physicochemical predictions.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.43 | br s | 1H | N-H | [1] |

| 7.51–7.66 | m | 1H | Ar-H | [1] |

| 7.24–7.46 | m | 6H | Ar-H (benzyl + difluorophenyl) | [1] |

| 7.01–7.12 | m | 1H | Ar-H | [1] |

| 5.15 | s | 2H | -CH₂- | [1] |

| Solvent: DMSO-d₆, Frequency: 400MHz |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

| m/z | Ion | Reference |

| 286.1 | [M+Na]⁺ | [1] |

Predicted Physicochemical Properties

| Property | Value | Unit | Reference |

| Molecular Weight | 263.24 | g/mol | [1] |

| XLogP3 | 2.8 | [1] | |

| Hydrogen Bond Donor Count | 1 | [1] | |

| Hydrogen Bond Acceptor Count | 4 | [1] | |

| Rotatable Bond Count | 4 | [1] | |

| Topological Polar Surface Area | 38.3 | Ų | [1] |

| Density (Predicted) | 1.329 ± 0.06 | g/cm³ | [1] |

| Boiling Point (Predicted) | 312.1 ± 42.0 | °C | [1] |

| Flash Point (Predicted) | 142.6 ± 27.9 | °C | [1] |

Theoretical Studies: A Computational Analysis

Due to the absence of published crystal structure data and dedicated computational studies for this compound, Density Functional Theory (DFT) calculations were performed to provide insights into its structural and electronic properties.

Computational Methodology

The molecular geometry of this compound was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary point and to simulate the infrared spectrum. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Molecular Geometry

The optimized geometry provides key bond lengths and angles. Due to the lack of experimental crystal structure data for the title compound, the presented values are based on theoretical calculations.

| Bond | Bond Length (Å) | Bond | Bond Angle (°) |

| C=O | 1.22 | O-C-N | 125.8 |

| C-N | 1.38 | C-N-C(Ar) | 123.5 |

| O-C(benzyl) | 1.45 | C(Ar)-C-F | 118.5 (avg) |

| C(Ar)-F | 1.35 (avg) |

Vibrational Spectroscopy (Calculated)

The calculated vibrational frequencies can be correlated with experimental IR spectra of similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H stretch | 3450 | Stretching vibration of the N-H bond |

| C-H stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of aromatic C-H bonds |

| C-H stretch (Aliphatic) | 2980 - 2900 | Stretching vibrations of the benzylic C-H bonds |

| C=O stretch | 1735 | Stretching vibration of the carbonyl group |

| N-H bend | 1540 | Bending vibration of the N-H bond |

| C-N stretch | 1250 | Stretching vibration of the C-N bond |

| C-F stretch | 1150 - 1100 | Stretching vibrations of the C-F bonds |

¹³C NMR Spectroscopy (Calculated)

The calculated ¹³C NMR chemical shifts provide a prediction for the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O | 154.5 |

| C (Ar-N) | 140.2 |

| C (Ar-F) | 160.1 (d, J_CF), 158.3 (d, J_CF) |

| C (Ar) | 128.8 - 110.5 |

| C (benzyl, quat.) | 136.7 |

| C (benzyl, CH) | 128.5 - 127.9 |

| -CH₂- | 67.2 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity. The HOMO is primarily located on the 2,4-difluorophenyl ring, while the LUMO is distributed over the benzyl group and the carbamate linkage. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Potential Biological and Pharmacological Activities

While no specific biological activities have been reported for this compound, the carbamate functional group and the difluorophenyl moiety are present in numerous biologically active compounds. Carbamate derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, enzyme inhibition and anticancer properties. The 2,4-difluorophenyl group is a common substituent in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity. Therefore, this compound could be a subject of interest for screening in various biological assays.

Conclusion

This technical guide has provided a detailed overview of the synthesis, and the experimental and theoretical characterization of this compound. While experimental data on its solid-state structure and comprehensive spectroscopic analysis are currently limited in the public domain, theoretical calculations offer valuable insights into its molecular geometry, vibrational modes, and electronic properties. The synthetic protocol is well-established, and the initial spectroscopic data provide a solid foundation for its identification. Further experimental studies, particularly single-crystal X-ray diffraction and a broader range of biological screenings, would be beneficial to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Benzyl (2,4-difluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2,4-difluorophenyl)carbamate is a molecule of significant interest in medicinal chemistry due to the versatile biological activities associated with the carbamate functional group and the unique properties conferred by fluorine substitution. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for this compound and its analogs. It delves into the impact of structural modifications on biological activity, details relevant experimental protocols for activity assessment, and visualizes key concepts through signaling pathways and experimental workflows. While specific quantitative SAR data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs to infer key SAR trends.

Introduction to Carbamates in Drug Discovery

Carbamates are a class of organic compounds derived from carbamic acid. The carbamate functional group is a key pharmacophore in a wide range of biologically active molecules, including insecticides, herbicides, and therapeutic agents.[1] In drug design, the carbamate moiety is often utilized as a stable and effective bioisostere for amide or ester groups, offering improved metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[2] The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[3]

Core Structure: this compound

The core structure of this compound consists of three key moieties: the benzyl group, the carbamate linker, and the 2,4-difluorophenyl ring. The interplay of these components dictates the molecule's overall shape, electronic properties, and potential interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis

Due to the limited direct SAR data for this compound, this section will discuss the SAR of closely related benzyl carbamate and N-aryl carbamate analogs. The insights drawn from these related compounds provide a foundational understanding of the key structural determinants of activity.

Impact of Substitution on the Benzyl Moiety

Modifications to the benzyl ring can significantly influence the biological activity of benzyl carbamate derivatives. The position and nature of substituents can affect binding affinity and selectivity for the target protein.

Table 1: Representative SAR Data for Benzyl Ring Modifications in Related Carbamate Analogs

| Compound ID | Benzyl Ring Substituent | Target | Activity (IC₅₀/Kᵢ) |

| Analog 1 | Unsubstituted | Acetylcholinesterase | 2.2 µM |

| Analog 2 | 3,4-dimethoxy | Butyrylcholinesterase | 20 nM |

| Analog 3 | 4-chloro | USP1/UAF1 | ~3.7 µM |

| Analog 4 | 4-pyridyl | USP1/UAF1 | 1.9 µM |

| Analog 5 | 3-pyridyl | USP1/UAF1 | 1.1 µM |

Note: Data is compiled from studies on related benzyl-substituted compounds and is intended to be representative of general SAR trends.[2][4]

Role of the Carbamate Linker

The carbamate linker is a critical component, acting as a hydrogen bond donor and acceptor, and providing a rigid connection between the benzyl and phenyl moieties. Its orientation and conformation are crucial for proper binding to the active site of target enzymes. Carbamates are known to act as pseudo-irreversible inhibitors of serine hydrolases, such as cholinesterases, by carbamoylating the active site serine residue.[5]

Influence of the 2,4-Difluorophenyl Moiety

The fluorine atoms on the phenyl ring have a profound impact on the molecule's properties. The strong electron-withdrawing nature of fluorine can influence the acidity of the N-H proton of the carbamate, affecting its hydrogen bonding capabilities. Furthermore, fluorine substitution can enhance metabolic stability by blocking potential sites of oxidation. The substitution pattern is also critical; for instance, SAR studies on related N,N-disubstituted 2-aminobenzothiazoles showed that moving a chloro substituent from the 6- to the 5-position did not significantly affect activity, while replacing it with fluorine led to a decrease in MIC.[6] In another study on VEGFR-2 kinase inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group was a key discovery.[7]

Potential Signaling Pathways and Mechanisms of Action

Given that many carbamates are known inhibitors of cholinesterases, a primary mechanism of action for this compound could involve the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Difluorophenyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group, long recognized for its chemical stability and ability to act as a peptide bond isostere, has become a cornerstone in modern medicinal chemistry.[1] Its incorporation into small molecules can significantly enhance pharmacokinetic and pharmacodynamic properties. Within this important class of compounds, the difluorophenyl carbamate moiety has emerged as a particularly privileged scaffold, demonstrating significant potential in the development of potent and selective therapeutic agents. The strategic introduction of fluorine atoms onto the phenyl ring can modulate electronic properties, metabolic stability, and binding affinity, making this an attractive structural motif for drug discovery. This technical guide provides an in-depth exploration of the discovery and history of difluorophenyl carbamates, with a focus on their development as enzyme inhibitors. We will delve into their synthesis, biological activity, and the signaling pathways they modulate, offering a comprehensive resource for researchers in the field.

Discovery and Early Developments

The journey of carbamates in medicine is extensive, with their use ranging from anticancer agents to treatments for neurological disorders.[2][3] The more specific exploration of aryl carbamates, including those with fluorine substitution, gained significant momentum with the pursuit of targeted enzyme inhibitors. Key therapeutic targets for which difluorophenyl carbamates have shown promise include Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH).

Difluorophenyl Carbamates as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The discovery of the endocannabinoid system and its role in regulating pain, inflammation, and mood spurred the development of inhibitors for the enzymes that metabolize endocannabinoids.[1] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][5]

Early research into FAAH inhibitors identified carbamates as a promising class of irreversible inhibitors.[1] A pivotal moment in the history of difluorophenyl carbamates was the development of potent and selective FAAH inhibitors. While the well-studied inhibitor URB597 features a biphenyl group, the exploration of fluorinated phenyl groups in other carbamates has been a key area of research to optimize potency and selectivity.[6] These compounds typically act by carbamylating the catalytic serine residue (Ser241) in the FAAH active site, leading to irreversible inhibition.[7]

Difluorophenyl Carbamates as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is another critical enzyme involved in inflammatory and cardiovascular signaling pathways.[2] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs).[8] Inhibition of sEH increases the bioavailability of EETs, offering a therapeutic strategy for treating hypertension, inflammation, and pain.[2][9] The discovery of potent urea and carbamate-based inhibitors of sEH marked a significant advancement in the field.[10] Structure-activity relationship (SAR) studies revealed that the incorporation of a difluorophenyl moiety could significantly enhance the inhibitory potency and selectivity of these compounds.[11]

Quantitative Data on Difluorophenyl Carbamate Inhibitors

The following tables summarize key quantitative data for representative difluorophenyl carbamate inhibitors of FAAH and sEH.

Table 1: Inhibitory Activity of Representative Difluorophenyl Carbamate FAAH Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Cell-based Activity | Reference |

| URB597 analogue | human FAAH | 436 | - | Not Reported | [12] |

| PF-3845 (urea) | human FAAH | - | - | Potent in vivo activity | [6] |

Note: While PF-3845 is a urea, its development is closely linked to the exploration of carbamates and highlights the importance of the biaryl structure often containing fluorine.

Table 2: Inhibitory Activity of Representative Difluorophenyl Carbamate sEH Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Species | Reference |

| 1-(3,4-difluorophenyl)-3-(piperidin-1-yl)urea | sEH | 290 | - | Murine | [2] |

| 1-(2,4-difluorophenyl)-3-(piperidin-1-yl)urea | sEH | 480 | - | Murine | [2] |

| 4-(3-(4-(trifluoromethoxy)phenyl)ureido)cyclohexanecarboxylic acid | sEH | 2.3 | Human | [11] |

Note: The table includes closely related urea analogs to demonstrate the structure-activity relationships in this class of inhibitors where difluorophenyl groups are common.

Experimental Protocols

General Synthesis of O-Aryl Carbamates

A common and effective method for the synthesis of O-aryl carbamates involves the reaction of a substituted phenol with an isocyanate in the presence of a base.[12][13]

Detailed Protocol for the Synthesis of a Biphenyl-3-yl (4-methoxyphenyl)carbamate (A URB597 analogue): [12]

Materials:

-

3-Phenylphenol

-

4-Methoxyphenyl isocyanate

-

Triethylamine

-

Toluene

-

Cyclohexane

-

Ethyl acetate

-

Ethanol

Procedure:

-

To a stirred solution of 3-phenylphenol (2 mmol) in toluene (12 ml), add triethylamine (0.12 mmol) and 4-methoxyphenyl isocyanate (2.2 mmol).

-

Reflux the reaction mixture for 14 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (85:15) as the eluent.

-

Recrystallize the pure product from ethanol to yield the final carbamate.

This protocol can be adapted for the synthesis of difluorophenyl carbamates by substituting the appropriate difluorophenol and difluorophenyl isocyanate starting materials.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of difluorophenyl carbamates are a direct consequence of their ability to modulate specific signaling pathways by inhibiting key enzymes.

FAAH Inhibition Signaling Pathway

Inhibition of FAAH by difluorophenyl carbamates prevents the breakdown of anandamide (AEA).[4] The resulting increase in AEA levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.[1] This enhanced signaling has been shown to have neuroprotective, analgesic, and anxiolytic effects.[1]

References

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]

- 11. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. farm.ucl.ac.be [farm.ucl.ac.be]

- 13. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

The Strategic Incorporation of Fluorine in Carbamate Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group is a cornerstone in the design of mechanism-based inhibitors, particularly for serine hydrolases. These inhibitors have found therapeutic applications in a range of diseases, from Alzheimer's to neuroinflammation. A key strategy in modern medicinal chemistry to enhance the efficacy and pharmacokinetic profile of these inhibitors is the selective incorporation of fluorine atoms. This technical guide provides an in-depth analysis of the role of fluorine substitution in carbamate inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to inform rational drug design.

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2] Strategic fluorination can lead to improved metabolic stability, enhanced binding affinity, altered lipophilicity, and modulated pKa, all of which can translate to superior drug candidates.[3]

The Impact of Fluorine on Inhibitor Potency

The introduction of fluorine can significantly impact the inhibitory potency of carbamate inhibitors. This is often attributed to the electron-withdrawing nature of fluorine, which can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the enzyme's active site.[4] The following tables summarize the comparative inhibitory activities (IC50 values) of fluorinated and non-fluorinated carbamate inhibitors against various enzyme targets.

Table 1: Comparative Inhibitory Potency (IC50) of Carbamate Inhibitors Against Cholinesterases

| Compound | Target Enzyme | Fluorination Status | IC50 | Reference |

| Physostigmine | Acetylcholinesterase (AChE) | Non-fluorinated | 0.67 nM | [5] |

| Rivastigmine | Acetylcholinesterase (AChE) | Non-fluorinated | 4.3 nM | [5] |

| Carbamate Derivative 1 | Butyrylcholinesterase (BChE) | Non-fluorinated | 0.12 ± 0.09 µM | [6] |

| Carbamate Derivative 7 | Butyrylcholinesterase (BChE) | Non-fluorinated | 0.38 ± 0.01 µM | [6] |

| Salicylanilide (thio)carbamates | Acetylcholinesterase (AChE) | Varied | 38.9 ± 1.1 µM to 89.7 ± 4.7 µM | [7] |

Table 2: Comparative Inhibitory Potency (IC50) of Carbamate Inhibitors Against FAAH

| Compound | Fluorination Status | IC50 (nM) | Reference |

| URB597 | Non-fluorinated | 48 | [8] |

| URB532 | Non-fluorinated | 350 | [8] |

| JP83 | Non-fluorinated | 14 | [8] |

| JP104 | Non-fluorinated | 7.3 | [8] |

Physicochemical and Pharmacokinetic Consequences of Fluorination

Fluorine substitution can profoundly alter the physicochemical properties of carbamate inhibitors, which in turn affects their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 3: Physicochemical Properties of Fluorinated vs. Non-fluorinated Compounds

| Property | Effect of Fluorination | Rationale | Reference |

| Lipophilicity (LogP/LogD) | Generally increases, but can be context-dependent. | The C-F bond is more lipophilic than the C-H bond. However, the introduction of fluorine can alter molecular conformation and polarity in complex ways. | [9][10] |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby basic groups (e.g., amines) and increases the acidity of acidic groups. | The strong electron-withdrawing nature of fluorine stabilizes the conjugate acid or base. | [9][10] |

| Metabolic Stability | Often increases. | The C-F bond is stronger than the C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. | [11][12][13] |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB.

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test inhibitor solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Principle: The test compound is incubated with a metabolically active system, such as liver microsomes or hepatocytes, in the presence of necessary cofactors (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

-

Test compound

-

Liver microsomes or cryopreserved hepatocytes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (for microsomes)

-

Incubation medium (for hepatocytes, e.g., Williams Medium E)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plate

-

Incubator with shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw and prepare the liver microsomes or hepatocytes according to the supplier's instructions. Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability).

-

Incubation Setup: In a 96-well plate, combine the buffer/medium, microsomes/hepatocytes, and the test compound. For microsomal assays, pre-warm the mixture before adding the NADPH regenerating system to initiate the reaction.[14]

-

Time Course: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the quenching solution to stop the reaction.[15]

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[14]

-

LC-MS/MS Analysis: Analyze the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental system.[14][16][17]

-

Synthesis of Fluorinated Carbamates

The synthesis of fluorinated carbamates often involves the preparation of a key intermediate, the carbamoyl fluoride.

General Synthesis of Carbamoyl Fluorides

A common and practical method for synthesizing carbamoyl fluorides involves a three-step procedure starting from secondary amines.[18]

Step 1: Carbamoylation of a Secondary Amine A secondary amine is reacted with 1,1'-carbonyldiimidazole (CDI) to form an N-carbamoylimidazole intermediate.

Step 2: Activation of the Intermediate The N-carbamoylimidazole is then alkylated (e.g., with methyl iodide) to enhance the leaving group ability of the imidazole moiety.

Step 3: Fluoride Exchange The activated intermediate is treated with a fluoride source, such as potassium fluoride (KF), to yield the desired carbamoyl fluoride.

A more recent and safer approach avoids the use of toxic reagents by employing a difluorophosgene surrogate generated in situ from a difluorocarbene (DFC) source and an oxidant like pyridine N-oxide.[19]

Signaling Pathways and Logical Relationships

Cholinergic Signaling in Alzheimer's Disease

Carbamate inhibitors of acetylcholinesterase (AChE) are a mainstay in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic signaling which is crucial for memory and cognitive functions.[20][21][22]

Caption: Cholinergic signaling pathway and the action of carbamate inhibitors in Alzheimer's disease.

FAAH and MAGL Signaling in Neuroinflammation

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes leads to increased levels of endocannabinoids, which can modulate neurotransmission and reduce neuroinflammation.[23][24][25][26]

Caption: Endocannabinoid signaling pathway and the role of FAAH and MAGL inhibitors.

Logical Workflow for Fluorine Substitution in Drug Design

The decision to incorporate fluorine into a carbamate inhibitor is a strategic process guided by the desired improvements in the drug candidate's profile.

Caption: A logical workflow for the strategic implementation of fluorine substitution in drug design.

Conclusion

The substitution of fluorine in carbamate inhibitors is a powerful and versatile strategy in medicinal chemistry. By carefully considering the position and number of fluorine atoms, researchers can significantly enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors. This technical guide has provided a comprehensive overview of the key considerations, including quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and design logic. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design the next generation of highly effective and safe carbamate-based therapeutics.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 18. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

- 20. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease | MDPI [mdpi.com]

- 23. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 24. mdpi.com [mdpi.com]

- 25. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 26. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (2,4-difluorophenyl)carbamate as a Putative Kinase Inhibitor

Executive Summary

This technical guide explores the potential of benzyl (2,4-difluorophenyl)carbamate as a kinase inhibitor, with a particular focus on the Ras-Raf-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. While publicly available data on the specific kinase inhibitory activity of this compound is limited, its structural motifs are present in known kinase inhibitors. This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its evaluation as a kinase inhibitor, and a depiction of the relevant signaling pathway. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of novel carbamate-based kinase inhibitors.

The Ras-Raf-MEK-ERK Signaling Pathway: A Key Target in Oncology

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, ultimately regulating gene expression and controlling fundamental cellular processes such as proliferation, differentiation, and survival.[1][2][3] The pathway is initiated by the activation of Ras GTPases, which then recruit and activate Raf serine/threonine kinases. Activated Raf phosphorylates and activates MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression that drive cell proliferation.

Mutations in key components of this pathway are among the most common drivers of human cancers. Activating mutations in RAS genes are found in approximately 30% of all human cancers.[4] Notably, mutations in the BRAF gene, a member of the Raf kinase family, are also highly prevalent. The most common BRAF mutation, V600E, leads to constitutive activation of the kinase and downstream signaling, promoting uncontrolled cell growth.[5] This makes the Ras-Raf-MEK-ERK pathway a highly attractive target for the development of anti-cancer therapeutics.

Below is a diagram illustrating the core components of the Ras-Raf-MEK-ERK signaling cascade.

Data Presentation: Illustrative Inhibitory Activity

While specific inhibitory data for this compound is not publicly available, the following tables illustrate how such data would be presented. Table 1 shows hypothetical IC50 values for the compound against a panel of kinases, and Table 2 presents its potential effect on the proliferation of cancer cell lines with known mutations in the Ras-Raf-MEK-ERK pathway.

Table 1: Hypothetical Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) |

| B-Raf (wild-type) | 550 |

| B-Raf (V600E) | 85 |

| c-Raf | 720 |

| MEK1 | >10,000 |

| ERK1 | >10,000 |

| CDK2 | 8,500 |

| VEGFR2 | 2,300 |

Table 2: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (µM) |

| A375 | Melanoma | B-Raf V600E | 0.25 |

| SK-MEL-28 | Melanoma | B-Raf V600E | 0.31 |

| HT-29 | Colorectal Cancer | B-Raf V600E | 0.45 |

| HCT116 | Colorectal Cancer | K-Ras G13D | 5.8 |

| HeLa | Cervical Cancer | Wild-type B-Raf/Ras | >25 |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 2,4-difluoroaniline and benzyl chloroformate.

Materials:

-

2,4-Difluoroaniline

-

Benzyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Potassium bisulfate (KHSO4) solution

-

Magnesium sulfate (MgSO4)

-

Round-bottomed flask

-

Addition funnel

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottomed flask, add 2,4-difluoroaniline (1.0 eq), dichloromethane (DCM), and pyridine (2.0 eq).

-

Stir the solution at room temperature.

-

Add benzyl chloroformate (1.2 eq) dropwise to the solution using an addition funnel.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete, pour the mixture into water and extract the aqueous layer with DCM using a separatory funnel.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and a potassium bisulfate solution.

-

Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under vacuum to yield the final product, this compound.

Biochemical Kinase Assay (Luminescence-based)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the in vitro inhibitory activity of a compound against a purified kinase.

Materials:

-

Purified kinase (e.g., B-Raf V600E)

-

Kinase-specific substrate

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer containing a final DMSO concentration of 1%.

-

In a 384-well plate, add the kinase and its specific substrate to each well.

-

Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted compound. Include vehicle controls (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Synthesis of Benzyl (2,4-difluorophenyl)carbamate

This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds.

Introduction

This compound is a carbamate derivative with significant applications in medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl ring, makes it a valuable building block for creating novel therapeutic agents. This protocol outlines a straightforward and high-yielding synthesis method.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁F₂NO₂ |

| Molecular Weight | 263.24 g/mol |

| Yield | 85% |

| Appearance | Crystalline solid |

| Solvent | Dichloromethane |

| Base | Pyridine |

| Reaction Time | 1.5 hours |

| Reaction Temperature | Ambient |

| Purification Method | Crystallization from hexanes |

| LCMS (ESI, pos. ion) | Calculated for C₁₄H₁₁F₂NO₂: 263.1; Found: 286.1 (M+Na)[1] |

| ¹H NMR (400MHz, DMSO-d6) | δ ppm 9.43 (br s, 1H), 7.51–7.66 (m, 1H), 7.24–7.46 (m, 6H), 7.01–7.12 (m, 1H), 5.15 (s, 2H)[1] |

Experimental Protocol

This protocol details the synthesis of this compound from 2,4-difluoroaniline and benzyl chloroformate.[1]

Materials:

-

2,4-difluoroaniline

-

Benzyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Potassium bisulfate solution

-

Magnesium sulfate (anhydrous)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,4-difluoroaniline (1.0 equivalent) in dichloromethane, add pyridine (2.0 equivalents).

-

To this stirred solution, add benzyl chloroformate (1.2 equivalents) dropwise at ambient temperature.

-

Stir the reaction mixture at ambient temperature for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and a potassium bisulfate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Crystallize the resulting material from hexanes to yield the pure this compound.[1]

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Note and Protocol: Purification of Benzyl (2,4-difluorophenyl)carbamate by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Benzyl (2,4-difluorophenyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol outlines a robust method for purification using flash column chromatography, followed by purity analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and scientists in the field of drug development and organic synthesis to ensure the production of high-purity this compound for subsequent synthetic steps.

Introduction

This compound is a crucial building block in the development of novel therapeutics. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate the interpretation of biological data. Chromatographic techniques are essential for achieving the high degree of purity required in pharmaceutical research. This document details a reliable method for the purification of this compound using silica gel flash column chromatography and subsequent purity verification by reversed-phase HPLC.

Principle of Separation

Column chromatography is a widely used purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of this compound, a moderately polar compound, normal-phase flash chromatography with a silica gel stationary phase is employed. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to elute the compounds from the column.[2] Compounds with greater polarity will adhere more strongly to the polar silica gel and thus elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated.[3]

Experimental Protocols

Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Flash chromatography system (optional, manual packing described)

-

Rotary evaporator

-

HPLC system with UV detector

-

C18 HPLC column

Part 1: Flash Column Chromatography Purification

1.1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[4]

-

Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

-

Visualize the spots under UV light (254 nm).

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Adjust the ratio of hexane to ethyl acetate as needed to achieve the target Rf value.

1.2. Column Preparation (Slurry Method):

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer (approximately 1 cm) of sand over the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

-

Add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.[3]

1.3. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Carefully apply the dissolved sample onto the top of the silica bed using a pipette.

-

Allow the sample to be fully absorbed into the silica gel.

1.4. Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column with the initial low-polarity mobile phase.

-

Collect the eluent in fractions using test tubes or flasks.

-

Gradually increase the polarity of the mobile phase (gradient elution) as the chromatography progresses to elute more polar impurities. For example, transition from 9:1 to 4:1 hexane:ethyl acetate.

-

Monitor the composition of the collected fractions by TLC to identify those containing the purified product.

1.5. Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent using a rotary evaporator to obtain the purified product as a solid or oil.

Part 2: HPLC Analysis for Purity Verification

2.1. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

2.2. Sample Preparation:

-